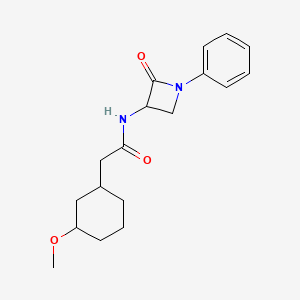

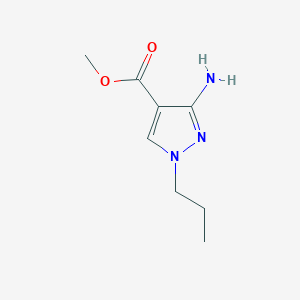

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as MTSEA or MTS, and it is a sulfhydryl-reactive compound that can modify cysteine residues in proteins.

Scientific Research Applications

Antitumor and Cytotoxic Activity

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has been investigated for its potential antitumor and cytotoxic effects. Researchers have synthesized related compounds and evaluated their activity against human tumor cell lines. Further studies are needed to explore its mechanism of action and potential clinical applications .

Neuropharmacology and Migraine Treatment

The compound’s structural similarity to sumatriptan, a well-known migraine medication, suggests potential neuropharmacological applications. Sumatriptan, which shares the same methanesulfonamide moiety, acts as a selective serotonin receptor agonist and is used to alleviate migraine symptoms. Investigating the effects of N-[(4-methoxythian-4-yl)methyl]methanesulfonamide on relevant receptors could provide valuable insights .

Ion Channel Modulation

Certain methanesulfonamide derivatives exhibit ion channel-blocking properties. For instance, E-4031, a related compound, selectively inhibits the rapid component of the delayed rectifier potassium current (I_Kr). Researchers have explored these compounds as potential antiarrhythmic agents. Investigating N-[(4-methoxythian-4-yl)methyl]methanesulfonamide’s effects on ion channels could reveal novel therapeutic avenues .

Antibacterial and Antifungal Activity

Sulfonamides have a long history as antibacterial agents. While N-[(4-methoxythian-4-yl)methyl]methanesulfonamide’s specific antibacterial properties remain to be fully elucidated, its structural features warrant investigation. Additionally, exploring its antifungal potential could yield valuable data for drug development .

Anti-Inflammatory Properties

Methanesulfonamide derivatives have been studied for their anti-inflammatory effects. Investigating whether N-[(4-methoxythian-4-yl)methyl]methanesulfonamide modulates inflammatory pathways could provide insights into its therapeutic potential for inflammatory conditions .

Chemical Biology and Medicinal Chemistry

Researchers interested in chemical biology and medicinal chemistry may explore the synthesis and modification of N-[(4-methoxythian-4-yl)methyl]methanesulfonamide. Understanding its interactions with biological targets, such as enzymes or receptors, could lead to the development of novel therapeutic agents .

properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S2/c1-12-8(3-5-13-6-4-8)7-9-14(2,10)11/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZXKQORONQDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)

![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)